Differential Isoform Potency Profile vs. MS023: 10‑Fold Superiority on PRMT1
In biochemical enzyme assays, GSK3368715 inhibits PRMT1 with an IC50 of 3.1 nM, approximately 10‑fold more potent than the widely used type I PRMT inhibitor MS023 (IC50 = 30 nM for PRMT1) [1][2]. GSK3368715 also shows a 2.2‑fold potency advantage on PRMT4 (IC50 = 38 nM vs. MS023 IC50 = 83 nM). Conversely, MS023 is more potent on PRMT6 (4 nM vs. 4.7 nM) and PRMT8 (5 nM vs. 39 nM), underscoring that the two compounds, although both pan‑type I inhibitors, present inverted potency hierarchies across specific isoforms.
| Evidence Dimension | PRMT1 and PRMT4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | PRMT1 IC50 = 3.1 nM; PRMT4 IC50 = 38 nM |
| Comparator Or Baseline | MS023: PRMT1 IC50 = 30 nM; PRMT4 IC50 = 83 nM |
| Quantified Difference | PRMT1: ~9.7‑fold more potent; PRMT4: ~2.2‑fold more potent |
| Conditions | Biochemical IC50 assays with SAM present; values drawn from independent published studies |
Why This Matters
Higher intrinsic potency on PRMT1 and PRMT4 allows lower compound concentrations to achieve equivalent target occupancy, which can reduce the risk of off‑target activities in cellular and in vivo experiments compared with less potent alternatives.
- [1] Fedoriw A, Rajapurkar SR, O’Brien S, et al. Anti‑tumor activity of the type I PRMT inhibitor, GSK3368715, synergizes with PRMT5 inhibition through MTAP loss. Cancer Cell. 2019;36(1):100‑114.e25. doi:10.1016/j.ccell.2019.05.014. View Source
- [2] Eram MS, Shen Y, Tencer H, et al. A potent, selective, and cell‑active inhibitor of human type I protein arginine methyltransferases. ACS Chem Biol. 2016;11(3):772‑781. doi:10.1021/acschembio.5b00839. View Source
